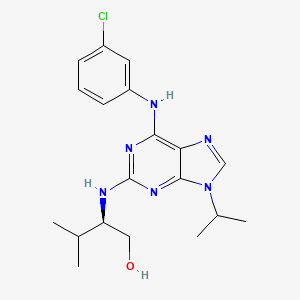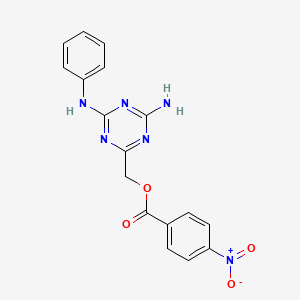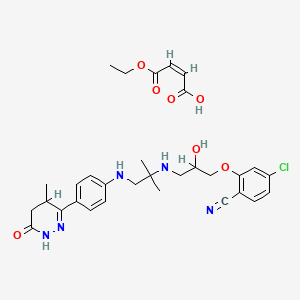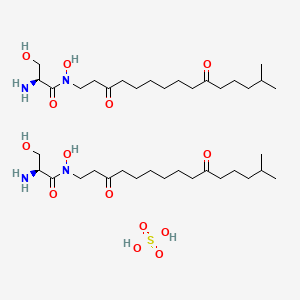
Purvalanol A
Descripción general
Descripción
Purvalanol A es un potente e inhibidor selectivo de las cinasas dependientes de ciclinas (CDK). Es un miembro de la clase de compuestos orgánicos de 6-aminopurina, caracterizados por una estructura de purina con un grupo amino en la posición 6. This compound ha ganado una atención significativa en la investigación científica debido a su capacidad para inducir la apoptosis y detener el ciclo celular en las células cancerosas .
Aplicaciones Científicas De Investigación
Purvalanol A tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Investigación del cáncer: this compound se estudia extensamente por su capacidad para inducir la apoptosis y detener el ciclo celular en las células cancerosas. .
Estudios del ciclo celular: Como inhibidor de la CDK, this compound se utiliza para estudiar la regulación del ciclo celular y el papel de las CDK en la progresión del ciclo celular.
Transducción de señales: This compound se utiliza para investigar las vías de señalización implicadas en la supervivencia celular y la apoptosis, particularmente las mediadas por las CDK y las ciclinas.
Desarrollo de fármacos: This compound sirve como un compuesto principal para el desarrollo de nuevos inhibidores de la CDK con posibles aplicaciones terapéuticas.
Mecanismo De Acción
Purvalanol A ejerce sus efectos inhibiendo competitivamente los sitios de unión al ATP de las CDK. Esta inhibición evita la fosforilación de los sustratos de la CDK, lo que lleva a la detención del ciclo celular y la apoptosis. Los principales objetivos moleculares de this compound incluyen CDK1/ciclina B, CDK2/ciclina A, CDK2/ciclina E, CDK4/ciclina D1 y CDK5-p35 . Al inhibir estas CDK, this compound altera el ciclo celular en las fases G1 y G2, lo que en última instancia conduce a la muerte celular .
Análisis Bioquímico
Biochemical Properties
Purvalanol A interacts with various CDKs and cyclins, forming a stoichiometric complex necessary for the CDK subunit to gain its protein kinase activity . It acts through competitive inhibition of ATP binding, inhibiting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5-p35 .
Cellular Effects
This compound has been shown to induce apoptosis in MCF-7 estrogen receptor positive breast cancer cells . It triggers apoptosis by causing cell cycle arrest, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDKs and cyclins, leading to enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding, thereby inhibiting the activity of various CDK/cyclin complexes .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce changes in cell function, including apoptosis in cancer cells
Dosage Effects in Animal Models
It is known that it has a potent effect on cell cycle progression and apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in the regulation of the cell cycle, interacting with various enzymes and cofactors in the CDK/cyclin pathway
Transport and Distribution
It is known to be cell-permeable , suggesting it can readily cross cell membranes.
Subcellular Localization
This compound is known to interact with CDKs and cyclins, which are typically localized in the nucleus of the cell
Métodos De Preparación
Purvalanol A se puede sintetizar a través de un proceso de múltiples pasos que implica la reacción de 6-cloropurina con varios reactivos para introducir los grupos funcionales deseados. La ruta sintética normalmente implica los siguientes pasos:
N-Alquilación: 6-cloropurina se hace reaccionar con un agente alquilante apropiado para introducir el grupo isopropilo en la posición 9.
Aminación: El compuesto resultante se somete entonces a una aminación para introducir el grupo amino en la posición 6.
Hidroxilación: El compuesto se hidroxi-la aún más para introducir el grupo hidroxilo en la posición 2.
Cloración: Finalmente, el compuesto se clora para introducir el grupo cloroanilino en la posición 3.
Análisis De Reacciones Químicas
Purvalanol A experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
Purvalanol A se compara a menudo con otros inhibidores de la CDK, como:
Roscovitina: Otro potente inhibidor de la CDK con un mecanismo de acción similar.
Flavopiridol: Un inhibidor de la CDK de amplio espectro que se dirige a múltiples CDK.
Olomoucina: Un inhibidor de la CDK con una estructura química diferente pero efectos inhibitorios similares en las CDK.
La singularidad de this compound reside en su alta selectividad para las CDK específicas y su capacidad para inducir la apoptosis a través de la activación de las vías catabólicas de las poliaminas .
Propiedades
IUPAC Name |
(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCMJLOPOFPBT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175553 | |
| Record name | Purvalanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212844-53-6 | |
| Record name | Purvalanol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purvalanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purvalanol A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Purvalanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PURVALANOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)





![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)

![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)


![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
